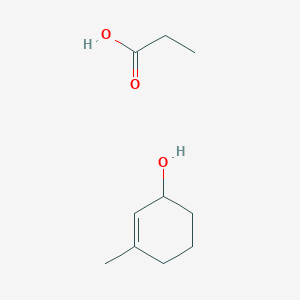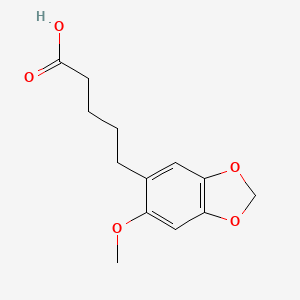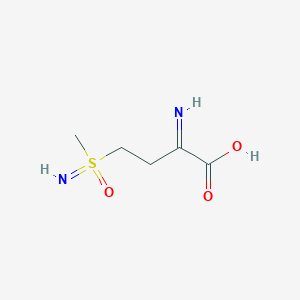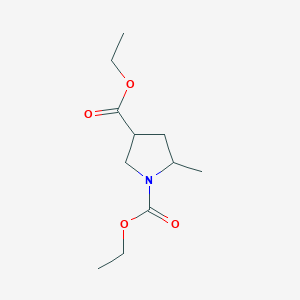
Butyl 1-methyl-4-phenylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1-methyl-4-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class It is structurally characterized by a piperidine ring substituted with a butyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 1-methyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of 1-methyl-4-phenylpiperidine-4-carboxylic acid with butanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then subjected to industrial purification techniques such as distillation and crystallization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 1-methyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Butyl 1-methyl-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of butyl 1-methyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It acts as an agonist at the μ-opioid receptor, similar to other compounds in the piperidine class. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound’s structure allows it to bind effectively to the receptor, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pethidine (Meperidine): Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.
1-Boc-4-AP: Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Butyl 1-methyl-4-phenylpiperidine-4-carboxylate is unique due to its specific ester group, which imparts distinct chemical and pharmacological properties. Compared to pethidine, it has a butyl ester instead of an ethyl ester, which may influence its metabolic stability and duration of action. Additionally, its structural similarity to 1-Boc-4-AP highlights its potential use as an intermediate in the synthesis of various derivatives .
Properties
CAS No. |
61630-55-5 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
butyl 1-methyl-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-3-4-14-20-16(19)17(10-12-18(2)13-11-17)15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 |
InChI Key |
JLNAGPKFYWOOHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]-](/img/structure/B14569377.png)

germane](/img/structure/B14569388.png)



![N,N'-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide]](/img/structure/B14569424.png)

![1-[4-(Diphenylphosphoryl)phenyl]piperidine](/img/structure/B14569428.png)

